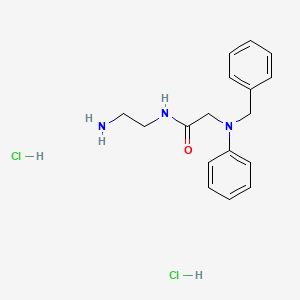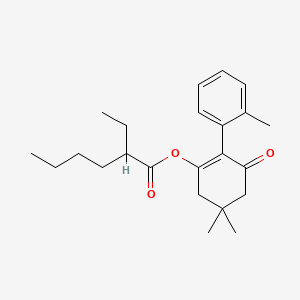![molecular formula C13H29BrMgOSi B13777054 Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- CAS No. 68516-34-7](/img/structure/B13777054.png)
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is a chemical compound with the molecular formula C13H29BrMgOSi It is a magnesium-organic compound that features a bromine atom and a trimethylsilyloxy group attached to a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- typically involves the reaction of a decyl bromide derivative with magnesium in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. The trimethylsilyloxy group is introduced through a subsequent reaction with trimethylsilyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler magnesium-organic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of functionalized magnesium-organic compounds .
Applications De Recherche Scientifique
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- exerts its effects involves its interaction with various molecular targets. The bromine atom and trimethylsilyloxy group play crucial roles in its reactivity and binding affinity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo[10-[(trimethylsilyl)oxy]octyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]hexyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]butyl]-
Uniqueness
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is unique due to its specific chain length and the presence of the trimethylsilyloxy group. This combination imparts distinct chemical properties, such as solubility, reactivity, and stability, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
68516-34-7 |
|---|---|
Formule moléculaire |
C13H29BrMgOSi |
Poids moléculaire |
333.66 g/mol |
Nom IUPAC |
magnesium;decoxy(trimethyl)silane;bromide |
InChI |
InChI=1S/C13H29OSi.BrH.Mg/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4;;/h1,5-13H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OVNOLQSFKNRUHU-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)OCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)




![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)







